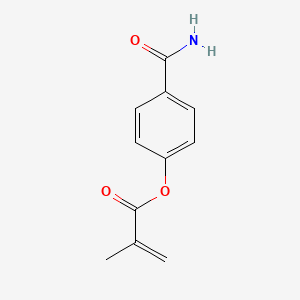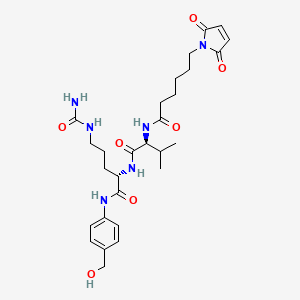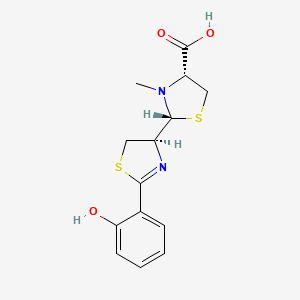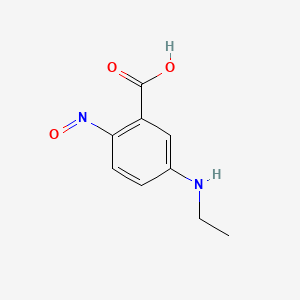![molecular formula C10H13N3O2 B569996 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol CAS No. 112388-47-3](/img/structure/B569996.png)
2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol is a heterocyclic compound that features a benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties and its structural uniqueness, which allows it to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol typically involves the cyclization of ortho-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method involves the reaction of ortho-phenylenediamine with dimethylformamide dimethyl acetal under acidic conditions to form the benzimidazole core. The hydroxyl groups at positions 5 and 6 can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind to active sites of enzymes, inhibiting their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding and electrostatic interactions. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)-1H-benzo[d]imidazole-5,6-diol
- 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-4,5-diol
- 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,7-diol
Uniqueness
2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the dimethylamino group also enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(dimethylamino)-1-methylbenzimidazole-5,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12(2)10-11-6-4-8(14)9(15)5-7(6)13(10)3/h4-5,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBDROXYTQYHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1N(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)




![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B569927.png)

